N-methyl-3-[(4-methylbenzoyl)amino]benzamide
Overview
Description
N-methyl-3-[(4-methylbenzoyl)amino]benzamide is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.121177757 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Class III Antiarrhythmic Activity
N-methyl-3-[(4-methylbenzoyl)amino]benzamide derivatives have been explored for their potential in treating arrhythmias. A study by Ellingboe et al. (1992) describes the synthesis and Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, highlighting compounds with potent Class III activity without effects on conduction in both in vitro and in vivo settings. These findings suggest the potential of this compound derivatives in developing novel antiarrhythmic drugs Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides.
Mass Spectrometry and Fragmentation Studies
In the realm of analytical chemistry, derivatives of this compound, such as 2-aminobenzamide, have been utilized in electrospray mass spectrometry and collision-induced dissociation (CID) fragmentation studies. Harvey (2000) explored the fragmentation spectra of N-linked carbohydrates derivatized at the reducing terminus, providing insights into the structural analysis of complex carbohydrates Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus.
Thermosensitive Polymers
Sugi et al. (2006) reported the precision synthesis of novel water-soluble poly(m-benzamide)s with thermosensitivity in aqueous solutions. These polymers, derived from 3-aminobenzoic acid methyl esters, exhibit lower critical solution temperature (LCST) behavior, making them interesting candidates for various applications, including drug delivery systems Novel Water‐Soluble Poly(m‐benzamide)s: Precision Synthesis and Thermosensitivity in Aqueous Solution.
Coordination Chemistry
Schick et al. (2014) explored the coordination chemistry of bidentate bis(NHC) ligands with two different NHC donors, involving N-aminobenzimidazole derivatives. This research contributes to the understanding of metal-ligand interactions, potentially influencing the design of metal-organic frameworks (MOFs) and catalytic systems Coordination Chemistry of Bidentate Bis(NHC) Ligands with Two Different NHC Donors.
Antioxidant and Antibacterial Activities
Yakan et al. (2020) conducted a study on the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides. This research underscores the potential of this compound derivatives in developing compounds with significant biological activities Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides.
Safety and Hazards
Mechanism of Action
Target of Action
N-methyl-3-[(4-methylbenzoyl)amino]benzamide is a potent inhibitor of PDE10A (phosphodiesterase 10A) . PDE10A is an enzyme that is abundant only in brain tissue . It plays a crucial role in the degradation of cyclic nucleotides, which are key second messengers in signal transduction pathways .
Mode of Action
The compound interacts with its target, PDE10A, by binding to the active site of the enzyme . This inhibits the enzyme’s activity, preventing the degradation of cyclic nucleotides . As a result, the levels of these second messengers increase, leading to enhanced signal transduction .
Biochemical Pathways
The inhibition of PDE10A affects several biochemical pathways. Primarily, it impacts the cyclic nucleotide signaling pathway . By preventing the degradation of cyclic nucleotides, the compound enhances the signaling in this pathway . The downstream effects include changes in gene expression and cellular function .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the enhanced signaling of the cyclic nucleotide pathway . This can lead to changes in neuronal function, given the brain-specific localization of PDE10A . The specific effects would depend on the context of the signaling pathway and the specific cell types involved .
Properties
IUPAC Name |
N-methyl-3-[(4-methylbenzoyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-6-8-12(9-7-11)16(20)18-14-5-3-4-13(10-14)15(19)17-2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIAWEGEQNFVEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.